molecular formula C10H12N4 B13244240 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline

2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline

Cat. No.: B13244240
M. Wt: 188.23 g/mol
InChI Key: QGLSMOXCWCJYAB-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline is a compound that features a triazole ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the “click” chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline exerts its effects often involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

    1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar chemical properties.

    2-Methyl-5-(1H-1,2,3-triazol-5-yl)aniline: Lacks the methyl group on the triazole ring, which can affect its reactivity and binding properties.

    5-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: Similar structure but without the methyl group on the aniline ring.

Uniqueness: 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)aniline is unique due to the presence of both methyl groups, which can influence its steric and electronic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-methyl-5-(3-methyltriazol-4-yl)aniline

InChI

InChI=1S/C10H12N4/c1-7-3-4-8(5-9(7)11)10-6-12-13-14(10)2/h3-6H,11H2,1-2H3

InChI Key

QGLSMOXCWCJYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=NN2C)N

Origin of Product

United States

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